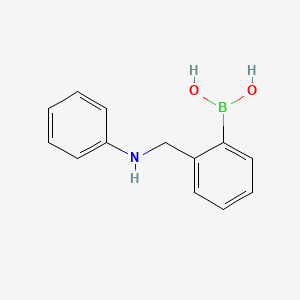

2-(N-Phenylaminomethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[2-(anilinomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO2/c16-14(17)13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15-17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYAVJBKHOWFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477902 | |

| Record name | 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327096-48-0 | |

| Record name | 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(N-Phenylaminomethyl)phenylboronic acid synthesis route

An In-depth Technical Guide to the Synthesis of 2-(N-Phenylaminomethyl)phenylboronic Acid

Executive Summary

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. Its structure combines the versatile reactivity of a phenylboronic acid—a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—with a secondary aminomethyl side chain that offers a handle for further functionalization and can modulate the compound's electronic and binding properties.[1][2] Phenylboronic acids are widely explored for applications ranging from diagnostic sensors for saccharides to targeted drug delivery systems.[3] The ortho-aminomethyl group, in particular, can be critical for creating specific intramolecular interactions that facilitate binding to biological targets under physiological conditions.[4][5]

This guide provides a detailed examination of the primary synthetic routes to this compound, designed for professionals in drug development and chemical research. We will dissect two robust and field-proven synthetic strategies: Reductive Amination and Copper-Catalyzed N-Arylation . Each section explains the underlying chemical principles, offers detailed step-by-step protocols, and discusses the causality behind experimental choices to ensure scientific integrity and reproducibility.

Chapter 1: Strategic Synthesis Planning: A Retrosynthetic Analysis

The key to efficiently synthesizing this compound lies in forming the central Carbon-Nitrogen (C-N) bond. A retrosynthetic analysis reveals two primary disconnection points, leading to two distinct and logical synthetic strategies.

-

Disconnection at the C-N bond (Reductive Amination Pathway) : This approach involves forming the C-N bond by reacting a carbonyl group with a primary amine. Retrosynthetically, this disconnects the target molecule into 2-formylphenylboronic acid and aniline. This is a classic and highly reliable method for amine synthesis.[6][7]

-

Disconnection at the N-Phenyl bond (N-Arylation Pathway) : This strategy focuses on forming the bond between the nitrogen atom and the phenyl ring. This disconnects the molecule into (2-(aminomethyl)phenyl)boronic acid and a phenyl group donor, such as phenylboronic acid itself or a phenyl halide. This route leverages modern cross-coupling chemistry.[8][9]

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: Synthesis via Reductive Amination

This pathway is arguably the most direct and widely used method for this class of compounds. It proceeds through the in-situ formation of an imine from 2-formylphenylboronic acid and aniline, which is then immediately reduced to the target secondary amine.[10] This one-pot procedure is efficient and avoids the isolation of the potentially unstable imine intermediate.[6]

2.1: Mechanistic Principle

The reaction begins with the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of 2-formylphenylboronic acid, forming a hemiaminal intermediate. Under mildly acidic conditions, which can be inherent or added, the hemiaminal dehydrates to form a Schiff base (imine). A carefully selected reducing agent, present in the reaction mixture, then reduces the C=N double bond to yield the final product.

The choice of reducing agent is critical. Strong hydrides like LiAlH₄ are too reactive and would destroy the boronic acid moiety. Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting aldehyde. A more chemoselective reagent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) , is preferred as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion, thus maximizing the yield of the desired amine.[6]

Caption: Workflow for the Reductive Amination pathway.

2.2: Detailed Experimental Protocol

Disclaimer: This protocol is a synthesized representation from established chemical literature and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Formylphenylboronic Acid | 149.96 | 1.50 g | 10.0 |

| Aniline | 93.13 | 0.93 g (0.91 mL) | 10.0 |

| Sodium Triacetoxyborohydride | 211.94 | 2.54 g | 12.0 |

| Methanol (Anhydrous) | - | 50 mL | - |

| Dichloromethane (DCM) | - | 50 mL | - |

| Saturated NaHCO₃ solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylphenylboronic acid (1.50 g, 10.0 mmol) and dissolve it in anhydrous methanol (50 mL).

-

Amine Addition : Add aniline (0.91 mL, 10.0 mmol) to the solution. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction : Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.

-

Reaction Progression : Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16-20 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate (NaHCO₃) solution (50 mL).

-

Extraction : Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (2 x 50 mL).

-

Washing : Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

2.3: Field Insights & Troubleshooting

A common challenge in reactions involving arylboronic acids is deboronation , the cleavage of the C-B bond.[10] This can be exacerbated by harsh pH conditions or prolonged reaction times.

-

Causality : The use of a mild reducing agent like NaBH(OAc)₃ helps maintain a suitable pH, minimizing deboronation.

-

Validation : Characterization of the final product by ¹H NMR and Mass Spectrometry is crucial to confirm the presence of the boronic acid group. A successful synthesis will show the characteristic boronic acid proton signal (a broad singlet) in the NMR spectrum.

Chapter 3: Synthesis via Copper-Catalyzed N-Arylation

This approach builds the molecule by forming the bond between the amine's nitrogen and the phenyl ring. The Chan-Lam coupling is a powerful method for this transformation, using a copper catalyst to couple an amine with a boronic acid.[8][9] It is particularly valuable as it often proceeds under mild conditions, open to the air, making it experimentally convenient.[11]

3.1: Mechanistic Principle

While the exact mechanism is still a subject of research, the widely accepted catalytic cycle involves:

-

Ligand Exchange : The amine substrate coordinates to a Cu(II) salt (typically copper (II) acetate).

-

Transmetalation : The arylboronic acid transfers its phenyl group to the copper center, forming a Cu(II)-aryl intermediate and displacing the boronic acid moiety.

-

Reductive Elimination : The C-N bond is formed through reductive elimination from the copper complex, yielding the N-arylated product and a Cu(0) species.

-

Reoxidation : The Cu(0) is reoxidized to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle. A base is required to facilitate the initial steps.

Caption: Key components for the Chan-Lam N-Arylation.

3.2: Detailed Experimental Protocol

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (2-(Aminomethyl)phenyl)boronic acid | 150.97 | 1.51 g | 10.0 |

| Phenylboronic Acid | 121.93 | 1.46 g | 12.0 |

| Copper (II) Acetate | 181.63 | 0.18 g | 1.0 |

| Triethylamine (Et₃N) | 101.19 | 2.79 mL | 20.0 |

| Dichloromethane (DCM, Anhydrous) | - | 50 mL | - |

| Saturated NH₄Cl solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Na₂SO₄ | - | - | - |

Procedure:

-

Reaction Setup : In a 250 mL flask open to the air, combine (2-(aminomethyl)phenyl)boronic acid (1.51 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and copper (II) acetate (0.18 g, 1.0 mmol).

-

Solvent and Base Addition : Add anhydrous dichloromethane (50 mL) followed by triethylamine (2.79 mL, 20.0 mmol).

-

Reaction : Stir the resulting blue-green slurry vigorously at room temperature for 24-48 hours. The reaction should be open to the atmosphere to allow for the reoxidation of the copper catalyst.

-

Monitoring : Follow the reaction's progress by TLC, monitoring the consumption of the starting amine.

-

Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with additional DCM.

-

Extraction : Transfer the filtrate to a separatory funnel and wash with saturated ammonium chloride (NH₄Cl) solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

Purification : Purify the crude residue via flash column chromatography on silica gel to isolate the pure this compound.

3.3: Field Insights & Trustworthiness

The Chan-Lam coupling offers an orthogonal approach to reductive amination and is tolerant of many functional groups.

-

Expertise : While seemingly simple, the reaction's success can be sensitive to the choice of base and solvent. Triethylamine is a common and effective base for this transformation.[8]

-

Self-Validation : A successful reaction is often indicated by a color change of the solution and the consumption of the starting materials as confirmed by TLC. The protocol is self-validating in that failure to form the product often points directly to issues with the catalyst activity or base strength.

Chapter 4: Conclusion

This guide has detailed two robust and scientifically-grounded synthetic routes for obtaining this compound. The reductive amination pathway offers a direct, high-yielding, one-pot procedure from commercially available starting materials. The copper-catalyzed N-arylation route provides a milder alternative that leverages modern cross-coupling chemistry. The choice between these methods will depend on substrate availability, laboratory capabilities, and desired scale. Both protocols, when executed with precision, provide reliable access to a valuable chemical building block for advancing research in drug discovery and beyond.

References

-

Willis, J. B., et al. (n.d.). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. National Institutes of Health. Retrieved from [Link]

-

Unknown Author. (n.d.). Synthesis and applications of aminoboronic acids. T-Space Repository, University of Toronto. Retrieved from [Link]

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060. Retrieved from [Link]

-

Wang, L., et al. (2013). Solvent-free N-arylation of amines with arylboronic acids under ball milling conditions. RSC Advances. Retrieved from [Link]

-

Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39, 2933-2936. Retrieved from [Link]

-

Sreedhar, B., Venkanna, G. T., Kumar, K. B. S., & Balasubrahmanyam, V. (2008). N-Arylation of azoles and amines with arylboronic acids was efficiently carried out with heterogeneous copper(I) oxide in methanol at room temperature under base-free conditions. Synthesis, 795-799. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

D'Hondt, M., et al. (2012). Phenylboronic acids-based diagnostic and therapeutic applications. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Arylation of amines with phenylboronic acid. Retrieved from [Link]

-

Klajn, J., et al. (2020). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Retrieved from [Link]

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

-

Tong, W., et al. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Singh, J., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Retrieved from [Link]

-

Aslam, S., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

-

Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of (a) synthesis of phenylboronic acid derivatives. Retrieved from [Link]

-

Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

-

Bae, J. W., et al. (2000). A one-pot synthesis of N-alkylaminobenzenes from nitroaromatics: reduction followed by reductive amination using B10H14. Chemical Communications, 1857-1858. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of Pd/PAM with phenylboronic acid and various aryl halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. New N- and O-arylations with phenylboronic acids and cupric acetate [organic-chemistry.org]

- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(N-Phenylaminomethyl)phenylboronic Acid

Introduction

2-(N-Phenylaminomethyl)phenylboronic acid, a bifunctional organic compound, holds significant interest for researchers in medicinal chemistry and materials science. Its unique structure, incorporating both a phenylboronic acid moiety and a secondary amine, imparts a range of physicochemical properties that are pivotal to its application in areas such as the development of chemical sensors, drug delivery systems, and as a versatile building block in organic synthesis. The boronic acid group is a well-established pharmacophore known for its ability to form reversible covalent bonds with diols, a characteristic exploited in the design of glucose-responsive materials. The presence of the N-phenylaminomethyl group introduces an additional layer of functionality, influencing the molecule's acidity, solubility, and potential for further chemical modification.

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections are structured to offer not just a compilation of data, but also to provide insights into the experimental rationale and the interplay between the molecule's structure and its observed properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this compound.

Molecular Structure and General Properties

This compound possesses a molecular formula of C13H14BNO2 and a molecular weight of 227.07 g/mol .[1] It typically presents as an off-white solid with a melting point in the range of 127-131 °C.[1] The structural arrangement of the N-phenylaminomethyl substituent at the ortho position relative to the boronic acid group is a key determinant of its chemical behavior.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 327096-48-0 | [1] |

| Molecular Formula | C13H14BNO2 | [1] |

| Molecular Weight | 227.07 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 127-131 °C | [1] |

| Predicted Boiling Point | 445.6 ± 47.0 °C at 760 Torr | [1] |

| Predicted Density | 1.18 ± 0.1 g/cm³ at 20 °C | [1] |

| Storage Conditions | 2 to 8 °C, sealed in dry environment | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics based on the analysis of its parent compound, phenylboronic acid, and related substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the methylene protons of the aminomethyl bridge, the amine proton, and the hydroxyl protons of the boronic acid. The chemical shifts will be influenced by the electronic nature of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation.

-

¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing boronic acids. The chemical shift provides information about the coordination state of the boron atom (trigonal planar vs. tetrahedral). For this compound, the ¹¹B NMR chemical shift is expected to be in the range typical for arylboronic acids.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (boronic acid ring) | 7.2 - 7.8 | 125 - 135 |

| Aromatic CH (aniline ring) | 6.6 - 7.3 | 115 - 130 |

| -CH₂- | ~4.5 | ~50 |

| -NH- | Variable (broad) | - |

| -B(OH)₂ | Variable (broad) | - |

| C-B | - | ~130 (broad) |

| Aromatic C-N | - | ~145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are expected for the O-H, N-H, C-H, C=C (aromatic), and B-O bonds.

Table 3: Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (boronic acid) | Stretching | 3200 - 3600 (broad) |

| N-H (secondary amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| B-O | Stretching | 1310 - 1380 |

Solubility Profile

Phenylboronic acid itself is soluble in most polar organic solvents such as diethyl ether, ethanol, and acetone, but has limited solubility in nonpolar solvents like hexanes and carbon tetrachloride.[2] The introduction of the relatively nonpolar N-phenylaminomethyl group may decrease its solubility in highly polar solvents like water, while potentially increasing its solubility in less polar organic solvents.

Experimental Protocol: Determination of Solubility

A reliable method for determining the solubility of a solid compound in various solvents is the isothermal equilibrium method.

Objective: To determine the solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in units of mg/mL or mol/L.

Acidity (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for understanding its behavior in aqueous solutions, which is particularly relevant for biological applications. The pKa of this compound will be influenced by both the boronic acid moiety and the secondary amine.

The pKa of the boronic acid group in phenylboronic acid is approximately 8.83.[2] However, the presence of the ortho-aminomethyl group is expected to significantly lower this pKa. This is due to the potential for intramolecular coordination of the nitrogen atom to the boron center, which increases the Lewis acidity of the boron. For example, the closely related 2-((dimethylamino)methyl)phenylboronic acid exhibits a markedly low pKa of approximately 5.3.[3] This suggests that this compound will also have a pKa significantly lower than that of unsubstituted phenylboronic acid, making it a more effective diol-binding agent at physiological pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds.

Objective: To determine the pKa value(s) of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (carbon dioxide-free)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent such as methanol or ethanol may be necessary if the compound has low water solubility.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Begin stirring the solution and record the initial pH.

-

Titrate the solution with the standardized NaOH solution, adding small, known volumes of the titrant.

-

Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point(s).

-

Plot the pH versus the volume of NaOH added.

-

The pKa can be determined from the titration curve as the pH at the half-equivalence point. If multiple ionizable groups are present, multiple inflection points and corresponding pKa values may be observed.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is essential for its practical use and for the design of new derivatives.

Synthetic Approach

A common and effective method for the synthesis of ortho-substituted phenylboronic acids involves a directed ortho-metalation (DoM) strategy, followed by borylation.

Experimental Protocol: Synthesis via Directed ortho-Metalation

Objective: To synthesize this compound from N-benzylaniline.

Materials:

-

N-Benzylaniline

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(OiPr)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

Under a nitrogen atmosphere, dissolve N-benzylaniline in anhydrous THF in a Schlenk flask and cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes to the cooled solution while stirring. The reaction mixture will typically change color, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete metalation.

-

Slowly add triisopropyl borate to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by slowly adding aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Reactivity and Stability

-

Reactivity: The boronic acid moiety can undergo various reactions typical of this functional group, including Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and esterification with diols. The secondary amine can be acylated, alkylated, or participate in other standard amine chemistry.

-

Stability: Phenylboronic acids are generally stable compounds but can be susceptible to degradation under certain conditions. They can undergo dehydration to form boroxines (trimeric anhydrides), especially upon heating. Additionally, they can be sensitive to oxidative conditions. For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place.[1]

Structural Considerations: Dimerization

Similar to other phenylboronic acids, this compound has the potential to form dimeric structures in the solid state through intermolecular hydrogen bonding between the boronic acid hydroxyl groups. Theoretical calculations on a closely related compound, [N-phenylamino(2-boronphenyl)-R-methyl]phosphonic acid, suggest that the most stable structure is a dimer in a cis-trans conformation.[4]

This dimerization can influence the compound's physical properties, such as its melting point and solubility. The presence of the bulky N-phenylaminomethyl group may introduce steric hindrance that affects the thermodynamics of dimer formation.

Conclusion

This compound is a compound with a rich set of physicochemical properties that make it a valuable tool for researchers in various scientific disciplines. Its unique combination of a boronic acid and a secondary amine in an ortho-substituted arrangement leads to interesting and useful chemical behavior. While specific experimental data for some of its properties are not yet widely published, a strong understanding of its characteristics can be derived from the well-established chemistry of phenylboronic acids and related analogs. The experimental protocols and theoretical considerations presented in this guide are intended to provide a solid foundation for the effective handling, characterization, and application of this versatile molecule. As research in this area continues, a more detailed picture of the physicochemical landscape of this compound will undoubtedly emerge, further expanding its potential in science and technology.

References

-

Hoffman Fine Chemicals. This compound. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

ResearchGate. Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. [Link]

-

ResearchGate. pK a values for boronic acids 1-7. [Link]

Sources

An In-depth Technical Guide to 2-(N-Phenylaminomethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Boronic Acid

In the landscape of modern organic synthesis and medicinal chemistry, boronic acids have carved out an indispensable role. Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures. Among the vast family of boronic acids, 2-(N-Phenylaminomethyl)phenylboronic acid (CAS Number: 327096-48-0) emerges as a compound of significant interest. Its unique structural feature—the ortho-aminomethyl group—imparts distinct chemical properties that are increasingly being harnessed for sophisticated applications, from targeted drug delivery to advanced molecular sensing.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and utilize the full potential of this compound. Moving beyond a simple datasheet, this document delves into the core chemical principles governing its reactivity, provides detailed experimental insights, and explores its burgeoning applications in the pharmaceutical sciences. As a senior application scientist, the aim is to not only present established protocols but to also provide the underlying scientific rationale, empowering you to innovate and adapt these methodologies for your specific research needs.

I. Core Chemical Identity and Physicochemical Properties

This compound, also known as (2-((Phenylamino)methyl)phenyl)boronic acid or 2-(Anilinomethyl)phenylboronic acid, is an off-white solid organic compound.[1] Its structure is characterized by a phenylboronic acid moiety with an N-phenylaminomethyl substituent at the ortho position. This seemingly simple substitution has profound implications for the molecule's reactivity and utility.

| Property | Value | Source |

| CAS Number | 327096-48-0 | [1] |

| Molecular Formula | C13H14BNO2 | [2] |

| Molecular Weight | 227.07 g/mol | N/A |

| Appearance | Off-white solid | [1] |

| Purity | Typically ≥98% | N/A |

II. The Strategic Advantage of the Ortho-Aminomethyl Group: A Mechanistic Deep Dive

The defining feature of this compound is the strategic placement of the aminomethyl group. This functionality is not merely a passive substituent; it actively participates in and influences the chemical behavior of the boronic acid moiety. This intramolecular interaction is a key differentiator from simple phenylboronic acid and is central to its enhanced performance in various applications.

A. Intramolecular Coordination and pKa Modulation

The nitrogen atom of the aminomethyl group can engage in an intramolecular dative bond with the boron atom.[3] This interaction, however, is in dynamic equilibrium with a solvent-inserted state, particularly in protic solvents.[4][5] The presence of the ortho-aminomethyl group, as an electron-withdrawing group, significantly lowers the pKa of the boronic acid.[6] This is a critical feature, as a lower pKa facilitates the formation of the tetracoordinate boronate species at physiological pH, a prerequisite for many of its biological applications.[6]

B. Catalytic Role in Boronate Ester Formation

The ortho-aminomethyl group plays a crucial role in accelerating the formation of boronate esters with diols, such as those found in saccharides. Mechanistic studies have revealed that the protonated ammonium form of the aminomethyl group can act as an intramolecular general-acid catalyst, facilitating the departure of a leaving group from the boron center.[7][8] Subsequently, by the principle of microscopic reversibility, the deprotonated amine can act as a general-base to deliver the diol to the boron atom.[7] This catalytic turnover significantly enhances the kinetics of diol binding, making these compounds highly effective as saccharide sensors.

Figure 2: General workflow for the synthesis of this compound via alkylation.

IV. Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Phenylboronic acids are cornerstone reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. [4]This palladium-catalyzed reaction joins an organoboron compound with an organohalide or triflate. [5]this compound can serve as the organoboron partner in this reaction, enabling the introduction of the 2-(N-phenylaminomethyl)phenyl moiety into a wide range of organic molecules.

A. The Catalytic Cycle: A Step-by-Step Overview

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst. [7]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex. [7]2. Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. [9]3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst. [7]

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Experimental Considerations for Suzuki-Miyaura Coupling

While specific conditions for this compound are not extensively documented, general protocols for Suzuki-Miyaura reactions with phenylboronic acids can be readily adapted.

Typical Reaction Components:

| Component | Role | Common Examples |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) |

| Ligand | Stabilizes the catalyst and influences reactivity | PPh3, SPhos, XPhos |

| Base | Activates the boronic acid | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Solubilizes reactants | Toluene, Dioxane, DMF, Water |

| Organohalide | Coupling partner | Aryl bromides, iodides, or triflates |

V. Applications in Drug Development and Medicinal Chemistry

The unique properties of this compound and its derivatives make them highly attractive for various applications in drug development and medicinal chemistry.

A. Saccharide Sensing and Diagnostics

The ability of ortho-aminomethylphenylboronic acids to bind strongly and selectively to diols at physiological pH makes them ideal candidates for the development of sensors for carbohydrates. [6]This has significant implications for monitoring glucose levels in diabetic patients and for detecting other biologically important sugars. The binding event can be coupled to a fluorescent reporter, leading to a "turn-on" fluorescence signal upon saccharide binding. [6]

B. Targeted Drug Delivery

The affinity of phenylboronic acids for sialic acid residues, which are often overexpressed on the surface of cancer cells, can be exploited for targeted drug delivery. [10]Nanoparticles functionalized with phenylboronic acid derivatives can selectively bind to cancer cells, leading to enhanced accumulation of the therapeutic payload at the tumor site and reduced off-target toxicity.

C. Boron-Containing Pharmacophores

Boronic acids themselves are being increasingly explored as pharmacophores in drug design. [11]The boron atom can form reversible covalent bonds with active site residues of enzymes, leading to potent and selective inhibition. While the use of this compound as a direct therapeutic agent is yet to be extensively explored, its unique properties make it an intriguing scaffold for the design of novel enzyme inhibitors. The oxidative stability of boronic acids is a critical factor in their development as drugs, and strategies to enhance this stability are an active area of research. [12]

VI. Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage of this compound are essential to ensure its stability and the safety of laboratory personnel.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as boronic acids can dehydrate to form boroxines.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Stability: Phenylboronic acids are generally stable compounds, but they can be susceptible to oxidation. [12]For long-term storage, refrigeration may be recommended.

VII. Conclusion and Future Outlook

This compound stands as a testament to the power of subtle structural modifications in imparting unique and valuable chemical properties. The strategic placement of the ortho-aminomethyl group transforms a standard phenylboronic acid into a sophisticated chemical tool with enhanced reactivity and functionality. Its role in facilitating diol binding has already paved the way for advancements in saccharide sensing, and its potential in targeted drug delivery and as a novel pharmacophore is only beginning to be realized.

For the researcher, scientist, and drug development professional, this compound offers a versatile platform for innovation. Whether it is employed in the synthesis of complex biaryl compounds via the Suzuki-Miyaura reaction or as a key component in a sophisticated diagnostic or therapeutic system, its unique properties are sure to drive further discoveries in the years to come. As our understanding of the intricate interplay between structure and function continues to grow, so too will the applications of this remarkable molecule.

References

- Collins, B. E., Metola, P., & Anslyn, E. V. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry, 25(2), 79-86.

- Collins, B. E., et al. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. The Journal of Organic Chemistry, 74(11), 4055–4060.

- Wang, W., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Hall, D. G. (Ed.). (2011).

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

-

Beilstein Journal of Organic Chemistry. (2011). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Retrieved from [Link]

-

PubChem. (n.d.). {2-[(Phenylamino)methyl]phenyl}boronic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(Phenylamino_methyl_phenyl_boronic-acid]([Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

- U.S. Patent No. 6,576,789 B1. (2003). Process for the preparation of substituted phenylboronic acids.

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

MDPI. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]

-

MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Phenylboronic acids-based diagnostic and therapeutic applications. Retrieved from [Link]

-

ResearchGate. (2022). N-Arylation Reaction of 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction Using Cu@Phen@MGO Catalyst. Retrieved from [Link]

-

SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

Sources

- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 3. mdpi-res.com [mdpi-res.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 12. dspace.mit.edu [dspace.mit.edu]

mechanism of intramolecular B-N interaction in aminomethylphenylboronic acids

An In-Depth Technical Guide to the Intramolecular B-N Interaction in Aminomethylphenylboronic Acids

Introduction

Ortho-aminomethylphenylboronic acids represent a pivotal class of molecules in medicinal chemistry and molecular recognition. Their unique ability to form reversible covalent bonds with diols, such as those found in carbohydrates, has positioned them as critical components in the design of sensors and drug delivery systems.[1][2] A key feature governing the reactivity and efficacy of these compounds is the intramolecular interaction between the boronic acid moiety and the proximal aminomethyl group. This guide provides a comprehensive exploration of the mechanistic nuances of this B-N interaction, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the competing models that describe this interaction, the factors that influence it, and the experimental methodologies required to probe it.

The Nature of the Intramolecular B-N Interaction: A Mechanistic Exploration

The interaction between the Lewis acidic boron atom and the Lewis basic nitrogen atom in o-aminomethylphenylboronic acids is not a simple, static bond but rather a dynamic equilibrium influenced by the surrounding environment. For years, the nature of this interaction has been a subject of debate, leading to a more refined and nuanced understanding.

The Dative Bond Hypothesis

Initially, the interaction was widely considered to be a direct dative or coordinate covalent bond, where the lone pair of electrons on the nitrogen atom is donated to the vacant p-orbital of the boron atom. This forms a five-membered ring, leading to a tetracoordinate, sp³-hybridized boron center. This model was attractive for its simplicity and its explanation for the enhanced acidity of the boronic acid.

Caption: Dative B-N bond in aminomethylphenylboronic acid.

The Solvent-Inserted and Hydrogen-Bonded Model

However, extensive experimental and computational studies, particularly in protic solvents, have provided compelling evidence for a more complex reality.[1][3][4] In aqueous environments, a solvent molecule, typically water, can insert itself between the boron and nitrogen atoms. This leads to the formation of a zwitterionic species where the nitrogen is protonated (ammonium) and the boron is a tetrahedral boronate anion. These two are linked by a hydrogen bond network mediated by the water molecule (B⁻-O-H···N⁺).[3]

Computational studies have shown that in the gas phase or aprotic solvents, the dative bond conformer is indeed stable. However, in the presence of water, the solvent-inserted, hydrogen-bonded structure becomes energetically favorable.[3] This is a critical insight, as most biological applications and many chemical sensing applications occur in aqueous media.

Caption: Solvent-inserted B-N interaction model.

A Unified View: A Dynamic Equilibrium

The most accurate depiction of the intramolecular B-N interaction is a dynamic equilibrium between the dative bond form, the solvent-inserted form, and an "open" form with no significant interaction. The position of this equilibrium is highly sensitive to a variety of factors. In protic media, it is now understood that solvent-inserted species are the dominant form for both the free boronic acid and its esters.[1][5] The primary role of the o-aminomethyl group is to act as an electron-withdrawing group, which lowers the pKa of the boronic acid, thereby facilitating diol binding at neutral pH.[6][7]

Factors Influencing the B-N Interaction Equilibrium

Understanding the factors that shift the equilibrium between the different conformational states is paramount for designing molecules with specific properties.

| Factor | Influence on B-N Interaction | Causality |

| Solvent | Protic solvents (e.g., water, methanol) favor the solvent-inserted form . Aprotic solvents (e.g., THF, chloroform) favor the dative bond form . | Protic solvents can form hydrogen bonds, stabilizing the zwitterionic, solvent-inserted species.[3] |

| pH | Lower pH (acidic) leads to protonation of the amine, disrupting the dative bond and favoring the open or solvent-inserted form. Higher pH (basic) deprotonates the boronic acid to form a boronate, which can then interact with the amine. | The equilibrium is dependent on the pKa of both the boronic acid and the conjugate acid of the amine.[1][8] |

| Electronic Effects | Electron-withdrawing groups on the phenyl ring lower the pKa of the boronic acid, promoting the formation of the tetracoordinate boronate species at lower pH. | This enhances the Lewis acidity of the boron, making it more susceptible to nucleophilic attack by either the amine or a solvent molecule.[4][9] |

| Steric Effects | Bulky substituents on the nitrogen or near the boron can sterically hinder the close approach required for a dative bond, favoring the open or solvent-inserted forms. | Steric hindrance raises the energy of the dative-bonded conformer.[10] |

Experimental Methodologies for Probing the B-N Interaction

A multi-faceted experimental approach is necessary to fully characterize the intramolecular B-N interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for studying the B-N interaction in solution.

-

¹¹B NMR Spectroscopy : This is arguably the most direct method for observing the coordination state of the boron atom.[11][12]

-

Sample Preparation : Prepare a stock solution of the aminomethylphenylboronic acid in a suitable solvent system (e.g., a mixture of D₂O and a co-solvent like methanol-d₄ for solubility).

-

Initial Spectrum : Acquire a ¹¹B NMR spectrum of the sample at its initial pH.

-

Titration : Add small aliquots of a standard acid (e.g., DCl) or base (e.g., NaOD) to incrementally change the pH of the solution.

-

Data Acquisition : Acquire a ¹¹B NMR spectrum after each addition, ensuring the pH has stabilized. Record the pH using a calibrated pH meter.

-

Analysis : Plot the ¹¹B chemical shift (δ) as a function of pH. A sigmoidal curve is often observed, from which the pKa can be determined. The chemical shift values at the extremes of the pH range provide information about the boron coordination state in the fully protonated and deprotonated forms.[11][13]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, high-resolution structural data in the solid state.[14][15][16] It allows for the precise measurement of the B-N bond distance. A short B-N distance (typically < 1.7 Å) is indicative of a dative bond, whereas a longer distance (> 3 Å) suggests the absence of a direct bond in the crystal lattice. It can also reveal the presence of solvent molecules in the coordination sphere.[5]

Caption: Workflow for X-ray crystallography.

Computational Modeling

Theoretical calculations, such as Density Functional Theory (DFT), are invaluable for complementing experimental data. They can be used to:

-

Calculate the relative energies of the dative-bonded, solvent-inserted, and open conformers.[3]

-

Predict ¹¹B NMR chemical shifts.

-

Simulate the effect of different solvents and substituents on the B-N interaction.

Data Interpretation and Presentation

Table 1: Example ¹¹B NMR Data from a pH Titration

| pH | ¹¹B Chemical Shift (ppm) | Predominant Species |

| 2.0 | 29.5 | Trigonal Boronic Acid (Amine Protonated) |

| 4.0 | 28.9 | Trigonal Boronic Acid |

| 6.0 | 22.1 | Equilibrium Mixture |

| 8.0 | 14.5 | Tetrahedral Boronate (Solvent-Inserted/Dative) |

| 10.0 | 14.2 | Tetrahedral Boronate |

Table 2: Example Crystallographic Data

| Parameter | Value | Interpretation |

| B-N Distance | 3.15 Å | No direct dative bond in the solid state. |

| B-O(water) Distance | 1.48 Å | Coordination of a water molecule to boron. |

| N···O(water) Distance | 2.85 Å | Hydrogen bond between ammonium and water. |

Applications in Drug Development and Sensing

A thorough understanding of the intramolecular B-N interaction is not merely academic; it has profound practical implications.

-

pH-Responsive Drug Delivery : By tuning the pKa of the aminomethylphenylboronic acid, drug delivery systems can be designed to bind or release their cargo at the specific pH of a target tissue, such as a tumor microenvironment.[2]

-

Selective Carbohydrate Sensing : The affinity and selectivity of boronic acid-based sensors for specific sugars can be modulated by controlling the B-N interaction. This is critical for developing accurate glucose sensors for diabetes management.[1][6]

Conclusion

The intramolecular B-N interaction in aminomethylphenylboronic acids is a complex and dynamic equilibrium, primarily existing in a solvent-inserted, hydrogen-bonded form in protic media. The long-held notion of a simple dative bond is less accurate in these environments. The key role of the aminomethyl group is to lower the pKa of the boronic acid, enhancing its ability to bind diols at physiological pH. A combination of advanced experimental techniques, particularly ¹¹B NMR and X-ray crystallography, coupled with computational modeling, is essential for characterizing this interaction. By mastering the principles and methodologies outlined in this guide, researchers can better design and optimize aminomethylphenylboronic acid-based systems for a wide range of applications in medicine and biotechnology.

References

- ortho-(Aminomethyl)phenylboronic acids-synthesis, structure and sugar receptor activity. (n.d.). ElectronicsAndBooks.

-

Sun, X., Chapin, B. M., Metola, P., Collins, B. E., Wang, B., James, T. D., & Anslyn, E. V. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(9), 768–778. [Link]

-

Larkin, J. D., Frimat, K. A., Fudickar, W., Kruger, M. J., & Anslyn, E. V. (2010). A computational investigation of the nitrogen-boron interaction in o-(N,N-dialkylaminomethyl)arylboronate systems. Journal of Molecular Modeling, 16(7), 1217–1226. [Link]

-

Dative bond. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Chapin, B. M., & Anslyn, E. V. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. The Journal of Organic Chemistry, 74(11), 4055–4060. [Link]

-

Synthesis and applications of aminoboronic acids. (n.d.). University of Toronto. Retrieved January 6, 2026, from [Link]

-

Dative bond. (2018). Computational and Theoretical Chemistry, 1142, 58-65. [Link]

-

Chapin, B. M., & Anslyn, E. V. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. The Journal of Organic Chemistry, 74(11), 4055–4060. [Link]

-

Covalent and Ionic Nature of the Dative Bond and Account of Accurate Ammonia Borane Binding Enthalpies. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Sun, X., Chapin, B. M., Metola, P., Collins, B. E., Wang, B., James, T. D., & Anslyn, E. V. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(9), 768–778. [Link]

-

Ciofani, G. (2010). Potential applications of boron nitride nanotubes as drug delivery systems. Expert Opinion on Drug Delivery, 7(8), 889-893. [Link]

-

Stimuli-Responsive Boron-Based Materials in Drug Delivery. (2022). Pharmaceutics, 14(11), 2359. [Link]

-

The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Reversibility of the Dative Bond. (2022). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Potential applications of boron nitride nanotubes as drug delivery systems. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). University of Bath's research portal. Retrieved January 6, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Pharmaceuticals, 14(9), 891. [Link]

-

What are the factors that favour dative bond formation?. (2024). Brainly.in. Retrieved January 6, 2026, from [Link]

-

Boron nitride nanotubes as vehicles for intracellular delivery of fluorescent drugs and probes. (2016). Nanomedicine, 11(5), 459-472. [Link]

-

Exploiting Coupling of Boronic Acids with Triols for a pH-Dependent "Click-Declick" Chemistry. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synergistic applications of nanostructured boron nitride in photocatalysis and targeted drug delivery. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

pH-Dependent formation equilibrium of a boronic ester in aqueous solution. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Boronic acids facilitate rapid oxime condensations at neutral pH. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2023). Molecules, 28(13), 5085. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

17O NMR studies of boronic acids and their derivatives. (2015). RSC Advances, 5(10), 7306-7314. [Link]

-

On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. (2022). Molecules, 27(19), 6591. [Link]

-

Balancing Solvation and Intramolecular Interactions: Towards a Consistent Generalized Born Force Field. (2008). Journal of Molecular Biology, 376(4), 1137–1152. [Link]

-

X-ray crystallography. (n.d.). Mayo Clinic. Retrieved January 6, 2026, from [Link]

-

A Computational Perspective to Intermolecular Interactions and the Role of the Solvent on Regulating Protein Properties. (2015). Chemical Reviews, 115(11), 4416–4455. [Link]

-

x Ray crystallography. (2000). Journal of Clinical Pathology: Molecular Pathology, 53(1), 1–9. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. (2023). Journal of the American Chemical Society, 145(38), 20908–20918. [Link]

-

X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

Sources

- 1. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimuli-Responsive Boron-Based Materials in Drug Delivery [mdpi.com]

- 3. A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brainly.in [brainly.in]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mayo.edu [mayo.edu]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Pivotal Role of the Ortho-Aminomethyl Group in Phenylboronic Acid Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenylboronic Acids and the Quest for Enhanced Reactivity

Phenylboronic acids are a cornerstone of modern organic synthesis, renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecules, including pharmaceuticals and advanced materials.[2][3][4][5] However, the reactivity of simple phenylboronic acids can be limited, often requiring harsh conditions or exhibiting sluggish kinetics. This has spurred the development of substituted phenylboronic acids designed to overcome these limitations. Among these, the introduction of an ortho-aminomethyl group has emerged as a particularly effective strategy to modulate and enhance reactivity. This guide provides a comprehensive exploration of the multifaceted role of the ortho-aminomethyl group, delving into its mechanistic implications and practical applications.

Mechanistic Underpinnings: How the Ortho-Aminomethyl Group Governs Reactivity

The strategic placement of an aminomethyl group at the ortho position to the boronic acid moiety profoundly influences the electronic and steric environment of the boron center, thereby altering its reactivity. This influence manifests in several key ways:

Intramolecular Catalysis and Lewis Acidity Modulation

The proximity of the nitrogen atom of the aminomethyl group to the boron atom allows for a dynamic interplay that is central to its function. While the formation of a direct intramolecular dative B-N bond has been a topic of debate, it is now understood that in protic media, solvent insertion often dominates over strong B-N bonding.[6] However, the aminomethyl group, particularly in its protonated ammonium form, plays a crucial role in catalysis.[7][8][9]

This intramolecular assistance is particularly evident in boronate ester formation, a key step in many applications. The ortho-aminomethyl group acts as an intramolecular general acid catalyst.[7][9] The ammonium cation can donate a proton to the leaving group (a solvent molecule from the boron coordination sphere), facilitating its departure and creating a more electrophilic boron center ready for nucleophilic attack by a diol or other coupling partner.[7][8][9][10] This intramolecular catalysis effectively lowers the activation energy of the reaction.

Furthermore, the electron-withdrawing nature of the protonated aminomethyl group lowers the pKa of the boronic acid.[7][8] This increased acidity facilitates the formation of the tetrahedral boronate species, which is the active nucleophile in the transmetalation step of the Suzuki-Miyaura coupling.

Figure 1: Intramolecular general acid catalysis by the ortho-aminomethyl group.

Impact on the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3][4][5] The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The ortho-aminomethyl group significantly influences the transmetalation step.

Transmetalation: This is the key step where the organic group from the boron atom is transferred to the palladium center.[11] The formation of a boronate anion, typically by the action of a base, is crucial for this process as it increases the nucleophilicity of the organic group being transferred.[4][12] As mentioned, the ortho-aminomethyl group's electron-withdrawing effect lowers the pKa, facilitating the formation of this reactive boronate species even under milder basic conditions. This can lead to faster reaction rates and higher yields, particularly with challenging substrates.

The general mechanism of the Suzuki-Miyaura reaction is depicted below:

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Organic Synthesis

The enhanced reactivity imparted by the ortho-aminomethyl group makes these phenylboronic acids valuable tools in various synthetic applications, particularly in the pharmaceutical industry where mild reaction conditions and high functional group tolerance are paramount.[13][14][15]

Synthesis of Biologically Active Molecules

The ability to perform Suzuki-Miyaura couplings under milder conditions allows for the incorporation of the phenylboronic acid moiety into complex molecules with sensitive functional groups. This is particularly advantageous in the late-stage functionalization of drug candidates. The ortho-aminomethyl group itself can also serve as a handle for further chemical modification or as a key pharmacophoric element.

Enhanced Performance in Challenging Cross-Coupling Reactions

The presence of the ortho-aminomethyl group can enable cross-coupling reactions that are sluggish or fail with unsubstituted phenylboronic acids. This includes couplings with sterically hindered aryl halides or reactions with less reactive coupling partners.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using (2-(Aminomethyl)phenyl)boronic Acid

This protocol provides a general guideline for a typical Suzuki-Miyaura cross-coupling reaction. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

-

(2-(Aminomethyl)phenyl)boronic acid[16]

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), (2-(aminomethyl)phenyl)boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Add the palladium catalyst (0.01-0.05 equiv) and the solvent system under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the product.

Data Summary

The following table summarizes the key properties and reactivity enhancements associated with the ortho-aminomethyl group in phenylboronic acids.

| Property | Unsubstituted Phenylboronic Acid | ortho-Aminomethylphenylboronic Acid | Rationale for Enhancement |

| pKa | ~8.8 | Lower (more acidic) | Electron-withdrawing effect of the protonated amino group.[7][8] |

| Reactivity in Suzuki Coupling | Moderate | High | Facilitated formation of the reactive boronate species.[4][12] |

| Reaction Conditions | Often requires strong base and high temperature | Milder base and lower temperature often suffice | Intramolecular catalysis and enhanced Lewis acidity.[7][9] |

| Functional Group Tolerance | Good | Excellent | Milder reaction conditions are less likely to affect sensitive functional groups. |

| Applications in Diol Sensing | Limited at neutral pH | High affinity at neutral pH | Lowered pKa facilitates boronate ester formation with diols at physiological pH.[7] |

Conclusion

The introduction of an ortho-aminomethyl group to the phenylboronic acid scaffold is a powerful strategy for enhancing reactivity and broadening the synthetic utility of these important reagents. Through a combination of intramolecular general acid catalysis and modulation of the boronic acid's Lewis acidity, this functional group facilitates key steps in important chemical transformations, most notably the transmetalation step in the Suzuki-Miyaura cross-coupling reaction. The ability to perform these reactions under milder conditions with greater efficiency and functional group tolerance makes ortho-aminomethylphenylboronic acids indispensable tools for researchers and scientists in both academic and industrial settings, particularly in the field of drug discovery and development.

References

- The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC - NIH. (2019, August 23).

- 2-Aminophenylboronic acid synthesis - ChemicalBook.

- On the rate of boronate ester formation in ortho-aminomethyl-functionalised phenyl boronic acids - Taylor & Francis Online.

- On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC - PubMed Central. (2014, February 1).

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).

- On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed. (2013, February 1).

- ortho-(Aminomethyl)phenylboronic acids-synthesis, structure and sugar receptor activity - ElectronicsAndBooks.

- Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids | The Journal of Organic Chemistry - ACS Publications.

- Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2025, August 7).

- Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchGate.

- An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - NIH.

- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing).

- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17).

- (2-(Aminomethyl)phenyl)boronic acid 97% - Advanced ChemBlocks.

- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC - NIH.

- Palladacycle versus coordination complex of palladium(II) with a bulky organophosphorus (P,N) ligand: Application in catalysis of allylation of aldehydes | Request PDF - ResearchGate.

- Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC - NIH.

- Phenylboronic acid - Wikipedia.

- Suzuki Coupling - Organic Chemistry Portal.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).

- 4-AMINOMETHYLPHENYLBORONIC ACID HYDROCHLORIDE 75705-21-4 wiki.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22).

- The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions - ResearchGate.

- The synthesis, properties, and reactivity of Lewis acidic aminoboranes - Organic & Biomolecular Chemistry (RSC Publishing).

- Cas 75705-21-4,4-AMINOMETHYLPHENYLBORONIC ACID HYDROCHLORIDE | lookchem.

- Various methods for evaluating Lewis acidity of organoboronic acid derivatives.

- Organotrifluoroborates for Cross-coupling leading to Hydroxymethylarenes and Aminomethylarenes - TCI Chemicals.

- The Synthesis, Properties, and Reactivity of Lewis Acidic Aminoboranes - ChemRxiv.

- Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC - NIH.

- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing).

- 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich.

- 4-Aminomethylphenylboronic acid hydrochloride, 96% 250 mg | Contact Us.

- Palladacycle Versus Coordination Complex of Palladium(Ii) with a Bulky Organophosphorus (P,N) Ligand: Application in Catalysis of Allylation of Aldehydes | Request PDF - ResearchGate.

- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds - ResearchGate.

- Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acid- ity - ChemRxiv.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024, September 16).

- Cross coupling reactions of arylboronic acid | Download Scientific Diagram - ResearchGate.

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Cas 75705-21-4,4-AMINOMETHYLPHENYLBORONIC ACID HYDROCHLORIDE | lookchem [lookchem.com]

- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (2-(Aminomethyl)phenyl)boronic acid 97% | CAS: 248274-03-5 | AChemBlock [achemblock.com]

A Technical Guide to the Crystal Structure and Conformation of 2-(N-Phenylaminomethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals